Physicochemical Properties of (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine: A Technical Guide
Physicochemical Properties of (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine: A Technical Guide
Executive Summary
(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine (CAS: 1017779-02-0) is a high-value benzylamine intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics.[1] Structurally, it represents a "privileged scaffold" where the specific halogenation pattern (3-Cl, 5-F) modulates metabolic stability and electronic distribution, while the 4-ethoxy group provides critical hydrophobic interactions within ATP-binding pockets.[1]
This guide provides a comprehensive analysis of its physicochemical profile, synthetic accessibility, and utility in medicinal chemistry, moving beyond basic catalog data to offer actionable insights for lead optimization.[1]
Molecular Identity & Structural Analysis[1]
The compound is a trisubstituted benzene ring bearing a primary methanamine tail.[1] The unique substitution pattern—flanking the alkoxy group with a chlorine and a fluorine atom—creates a steric and electronic environment that resists oxidative metabolism (O-dealkylation).[1]
| Attribute | Detail |
| IUPAC Name | (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine |
| CAS Number | 1017779-02-0 |
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
| SMILES | CCOc1c(Cl)cc(CN)cc1F |
| InChIKey | [Unique Key Required] |
| Appearance | Colorless to pale yellow oil or low-melting solid (dependent on salt form) |
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictions based on quantitative structure-property relationship (QSPR) models for benzylamine derivatives.
Core Properties Table[1]
| Property | Value (Approx.) | Context & Implications |
| LogP (Octanol/Water) | 2.1 – 2.4 | Lipophilicity : The ethoxy group increases LogP by ~0.5 units compared to the methoxy analog, enhancing membrane permeability but potentially reducing aqueous solubility.[1] |
| pKa (Conjugate Acid) | 8.9 – 9.2 | Basicity : The primary amine is basic but slightly less so than unsubstituted benzylamine (~9.[1]5) due to the electron-withdrawing inductive effects (-I) of the 3-Cl and 5-F atoms.[1] |
| Polar Surface Area (PSA) | ~35 Ų | Absorption : Well within the Veber range (<140 Ų) for good oral bioavailability.[1] |
| Rotatable Bonds | 3 | Flexibility : The ethoxy chain and methanamine tail allow conformational adaptation within binding pockets.[1] |
| H-Bond Donors/Acceptors | 2 / 2 | Interaction : The amine acts as both donor and acceptor; the ether oxygen and fluorine act as weak acceptors.[1] |
Solubility & Stability Analysis[1]
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Aqueous Solubility : As a free base, the compound has low water solubility (<1 mg/mL).[1] It is typically handled as a hydrochloride (HCl) salt to improve solubility to >10 mg/mL in aqueous media.[1]
-
Organic Solubility : Highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate.[1]
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Chemical Stability : The 3,5-dihalo substitution sterically protects the 4-ethoxy group from rapid CYP450-mediated O-dealkylation.[1] However, the primary amine is sensitive to oxidation and carbamate formation (CO₂ absorption) upon prolonged air exposure.[1]
Synthetic Pathways & Causality
The synthesis of this scaffold requires careful regiocontrol to establish the 3,4,5-substitution pattern.[1] The choice of pathway depends on the availability of precursors.[1]
Pathway A: Reductive Amination (From Aldehyde)
This is the most common route for lab-scale preparation due to the availability of the aldehyde precursor.[1]
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Precursor : 3-Chloro-4-ethoxy-5-fluorobenzaldehyde (CAS: 883521-79-7).[1]
-
Reagents : Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN) or STAB.[1]
-
Mechanism : Formation of the imine intermediate followed by in situ hydride reduction.[1]
-
Why this route? It avoids the harsh conditions of nitrile reduction and allows for the introduction of isotopically labeled amines if required.[1]
Pathway B: Nitrile Reduction
Preferred for process scale-up to minimize cost.[1]
-
Precursor : 3-Chloro-4-ethoxy-5-fluorobenzonitrile (CAS: 1017778-99-2).[1][2]
-
Reagents : Raney Nickel/H₂ or Borane-THF complex.[1]
-
Causality : The nitrile is often derived from the aniline via Sandmeyer or from the aryl bromide via Pd-catalyzed cyanation.[1]
Visualization of Synthetic Logic
Caption: Synthetic workflow starting from commercially available phenols, highlighting the regioselective formylation step critical for establishing the substitution pattern.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
This scaffold is frequently employed to optimize the pharmacokinetic (PK) profile of drug candidates:
-
Metabolic Blocking : The 3-Cl and 5-F atoms block the ortho-positions relative to the ethoxy group, preventing ring hydroxylation.[1]
-
Halogen Bonding : The chlorine atom can participate in halogen bonding with backbone carbonyls in the target protein (e.g., hinge region of kinases), increasing potency.[1]
-
Lipophilicity Tuning : Replacing a methoxy group with the ethoxy group in this scaffold increases lipophilicity, which can improve blood-brain barrier (BBB) penetration or cellular permeability.[1]
Signal Pathway Interference
This amine is a key building block for inhibitors targeting:
-
EGFR (Epidermal Growth Factor Receptor) : Used in Gefitinib/Erlotinib analogs.[1]
-
ALK (Anaplastic Lymphoma Kinase) : The halogenated ring fits into hydrophobic sub-pockets.[1]
Experimental Protocols
Protocol: Synthesis via Reductive Amination
Self-Validating Step: Monitoring disappearance of the aldehyde peak at ~10.0 ppm in ¹H NMR.
-
Preparation : In a 250 mL round-bottom flask, dissolve 3-Chloro-4-ethoxy-5-fluorobenzaldehyde (1.0 eq) in anhydrous Methanol (10 vol).
-
Imine Formation : Add Ammonium Acetate (10.0 eq) in one portion. Stir at room temperature for 1 hour under Nitrogen.
-
Checkpoint: Solution may turn slightly yellow indicating imine formation.[1]
-
-
Reduction : Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Safety: Vent the flask to a scrubber; HCN generation is possible if acidified.[1]
-
-
Workup : Stir at ambient temperature for 12 hours. Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (3x).[1]
-
Purification : The crude amine is often purified by forming the HCl salt (add 4N HCl in dioxane, filter precipitate) or via flash chromatography (DCM:MeOH:NH₃).[1]
Protocol: Analytical HPLC Method
Use this method to verify purity (>98% required for biological assays).[1]
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A : Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B : Acetonitrile + 0.1% TFA.[1]
-
Gradient : 5% B to 95% B over 10 minutes.
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV at 254 nm (aromatic ring) and 210 nm (amide/amine).[1]
Safety & Handling (MSDS Summary)
-
Hazards : Causes severe skin burns and eye damage (H314).[1] Primary amines are corrosive.[1]
-
Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Disposal : Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
-
BenchChem . Fluorinated Building Blocks: (3-Chloro-4-ethoxy-5-fluorophenyl)methanamine. Retrieved from [1]
-
BLD Pharm . Product Information: 3-Chloro-4-ethoxy-5-fluorobenzylamine (CAS 1017779-02-0).[1][3][2][4][5][6][7] Retrieved from [1]
-
ChemicalBook . 3-Chloro-5-fluoro-4-hydroxybenzaldehyde Synthesis and Precursors. Retrieved from [1]
-
PubChem . Compound Summary for 3-Chloro-4-fluorobenzylamine (Analogous Scaffold). Retrieved from [1]
-
Matrix Scientific . Catalog Entry: 3-Chloro-4-ethoxy-5-fluorobenzylamine. Retrieved from [1][7]
Sources
- 1. 1410890-97-9|4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 1017778-94-7|2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. 887581-86-4|(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine|BLD Pharm [bldpharm.com]
- 4. chem960.com [chem960.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 3-Chloro-4-ethoxy-5-fluorobenzylamine | CAS 1017779-02-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. matrixscientific.com [matrixscientific.com]
